4,7-Benzimidazoledione
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-benzimidazole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-4-1-2-5(11)7-6(4)8-3-9-7/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXXFOQQHBSTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227905 | |
| Record name | 4,7-Benzimidazoledione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7711-39-9 | |
| Record name | 1H-Benzimidazole-4,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7711-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,7-Benzimidazoledione | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007711399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Benzimidazoledione | |
| Source | DTP/NCI | |
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| Record name | 4,7-Benzimidazoledione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-BENZIMIDAZOLEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6VU9BI62I | |
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Synthetic Methodologies and Chemical Transformations of 4,7 Benzimidazoledione
Established Synthetic Routes to the 4,7-Benzimidazoledione Core
The construction of the fundamental this compound skeleton can be achieved through several established synthetic pathways. These routes often involve multi-step sequences, oxidation of precursors, and cyclization or annulation reactions.
Multi-Step Synthesis Approaches
Multi-step synthesis is a common strategy to build the this compound core from simpler, commercially available starting materials. vapourtec.compharmafeatures.com These synthetic sequences allow for the precise installation of desired functionalities.
A notable multi-step synthesis starts from 5,6-dimethylbenzimidazole (B1208971). clockss.org This process involves the following key transformations:
Nitration: The starting benzimidazole (B57391) is treated with a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the 4 and 7 positions, yielding 4,7-dinitro-5,6-dimethylbenzimidazoles. clockss.org
Reduction: The dinitro derivatives are then reduced to the corresponding 4,7-diamino compounds. This reduction can be achieved using hydrogen gas with a palladium catalyst or with hydrazine (B178648) and Raney Nickel. clockss.org
Oxidation: Finally, the 4,7-diaminobenzimidazoles are oxidized to the target 4,7-benzimidazolediones. clockss.org A common oxidizing agent for this step is ferric chloride in an acidic medium. clockss.org
Another multi-step approach begins with 1,4-dimethoxy-2,3-diaminobenzene. mdpi.com Cyclo-condensation with an appropriate acid, such as acetic acid or trifluoroacetic acid, forms the corresponding 4,7-dimethoxybenzimidazole derivative. mdpi.com Subsequent demethylation and oxidation, for instance using aqua regia (a mixture of concentrated hydrochloric acid and nitric acid), yields the 5,6-dichloro-4,7-benzimidazoledione. mdpi.com
Oxidation-Based Preparations
Direct oxidation of a substituted benzimidazole precursor offers a more direct, though sometimes lower-yielding, route to the 4,7-dione. For instance, the oxidation of 5,6-dimethylbenzimidazole with ceric ammonium (B1175870) nitrate (B79036) can produce 5,6-dimethyl-1H-benzimidazole-4,7-dione, although this method has been reported to give inconsistent yields, making it less suitable for large-scale synthesis. clockss.org
A more recent and efficient method involves the oxidation of 4,7-dimethoxybenzimidazole derivatives. nih.govnih.gov This approach is often the final step in a longer synthetic sequence. Aqueous ceric ammonium nitrate (CAN) has proven to be an effective oxidizing agent for converting dimethoxy-substituted benzimidazole scaffolds into the corresponding 4,7-diones in high yields. nih.govnih.gov This oxidation is a key step in the synthesis of N-fused hybrid scaffolds like benzo mdpi.comnih.govimidazo[1,2-c]pyrimidin-6,9-diones. nih.gov
Cyclization and Annulation Strategies
Cyclization and annulation reactions provide powerful methods for constructing the benzimidazoledione core as part of a larger, fused heterocyclic system. nih.govrsc.org These strategies often involve the formation of the imidazole (B134444) ring and the dione (B5365651) functionality in a concerted or sequential manner.
One such strategy involves the reaction of β-bromo-α,β-unsaturated aldehydes or 2-bromobenzaldehydes with 4,7-dimethoxy-1H-benzo[d]imidazol-2-amine. nih.gov This reaction, often facilitated by microwave irradiation, leads to dimethoxy-substituted benzo mdpi.comnih.govimidazo[1,2-a]pyrimidines or -quinazolines. nih.gov The subsequent oxidation of these N-fused hybrid scaffolds with aqueous ceric ammonium nitrate furnishes the desired pyrimidine- and quinazoline-fused benzimidazole-4,7-diones. nih.gov
Another example is the copper-catalyzed coupling and cyclization of 2-(2-bromovinyl)- or 2-(2-bromoaryl)-4,7-dimethoxybenzimidazoles with primary amides. nih.gov This reaction forms pyrimidine- or quinazoline-fused 4,7-dimethoxybenzimidazoles, which are then oxidized to the corresponding diones. nih.gov
Comparison of Synthetic Efficiencies and Scalability
The choice of synthetic route to 4,7-benzimidazolediones depends on factors like desired substitution patterns, yield, and scalability.
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Multi-Step Synthesis from Substituted Benzimidazoles | 5,6-dimethylbenzimidazole | Conc. HNO₃/H₂SO₄, H₂/Pd or Hydrazine/Raney Ni, FeCl₃ | Good yields, simple starting materials. clockss.org | Multiple steps can lower overall yield. |
| Multi-Step Synthesis from Diaminobenzenes | 1,4-dimethoxy-2,3-diaminobenzene | Acetic acid, Aqua regia | Allows for specific substitutions. mdpi.com | Requires multi-step process. mdpi.com |
| Direct Oxidation | 5,6-dimethylbenzimidazole | Ceric ammonium nitrate | Direct, one-step conversion. clockss.org | Inconsistent and often low yields, not ideal for large scale. clockss.org |
| Oxidation of Dimethoxy Precursors | 4,7-dimethoxybenzimidazole derivatives | Ceric ammonium nitrate (CAN) | High yields for the oxidation step. nih.govnih.gov | Requires synthesis of the dimethoxy precursor. |
| Cyclization/Annulation | 4,7-dimethoxy-1H-benzo[d]imidazol-2-amine, bromo-aldehydes | Base, Microwave, CAN | Access to complex fused systems. nih.gov | May have limitations in substrate scope. |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives is crucial for tuning their chemical and biological properties. N-alkylation and N-acylation are common methods to introduce substituents at the nitrogen atoms of the imidazole ring.
N-Alkylation and Acylation Reactions
N-alkylation of the benzimidazole core is a key method for creating a diverse range of derivatives. beilstein-journals.org For instance, 1,5,6-trimethylbenzimidazole (B73237) can be prepared from 5,6-dimethylbenzimidazole by N-alkylation with methyl iodide, a reaction that can be performed with nearly quantitative yields using phase-transfer catalysis. clockss.org This alkylated intermediate can then be carried through the nitration-reduction-oxidation sequence to yield the corresponding N-alkylated this compound. clockss.org
The "borrowing hydrogen" or "hydrogen autotransfer" methodology has also been employed for the N-alkylation of amines with alcohols, which can be applied to benzimidazole derivatives. nih.gov This sustainable approach often utilizes transition metal catalysts, such as ruthenium complexes, to facilitate the reaction. rsc.orgresearchgate.net
N-acylation provides another avenue for functionalizing the benzimidazole system. beilstein-journals.orgsioc-journal.cn This can be achieved by reacting the benzimidazole with acyl chlorides or other activated acyl derivatives. beilstein-journals.org For example, a one-pot, three-step synthesis has been developed for 3,4-dihydroquinazolines that involves a reductive amination followed by N-acylation using an aroyl chloride. sioc-journal.cn While not directly on a benzimidazoledione, this demonstrates a relevant transformation for the broader class of benzimidazole-containing compounds.
The following table summarizes some examples of N-substituted benzimidazole derivatives that are precursors to or examples of substituted 4,7-benzimidazolediones.
| Compound Name | Structure | Synthetic Method | Reference |
| 1,5,6-Trimethyl-1H-benzimidazole-4,7-dione | N-alkylation of 5,6-dimethylbenzimidazole followed by nitration, reduction, and oxidation. | clockss.org | |
| 1-Ethyl-5,6-dimethyl-1H-benzimidazole-4,7-dione | N-alkylation of 5,6-dimethylbenzimidazole followed by nitration, reduction, and oxidation. | clockss.org | |
| 5,6-Dichloro-2-methyl-1H-benzimidazole-4,7-dione | Cyclo-condensation of 1,4-dimethoxy-2,3-diaminobenzene with acetic acid, followed by demethylation and chlorination/oxidation. | mdpi.com | |
| 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole-4,7-dione | Cyclo-condensation of 1,4-dimethoxy-2,3-diaminobenzene with trifluoroacetic acid, followed by demethylation and chlorination/oxidation. | mdpi.com |
Introduction of Halogen Substituents
The introduction of halogen atoms onto the this compound core is a key strategy for modulating its electronic properties and providing handles for further chemical transformations. A notable example is the synthesis and reaction of 5,6-dibromo-4,7-benzimidazoledione.
Research by March and Joullié in 1970 detailed the reactions of 5,6-dibromo-4,7-benzimidazoledione with various nucleophiles. acs.orgpublish.csiro.aujst.go.jp This dibrominated derivative serves as a precursor for a range of substituted benzimidazolediones. The bromine atoms activate the quinone ring, making it susceptible to nucleophilic substitution, thereby allowing for the introduction of diverse functional groups at the 5- and 6-positions. For instance, treatment of 5,6-dibromo-4,7-benzimidazoledione with sodium azide (B81097) leads to the formation of 5,6-diazido-4,7-benzimidazoledione. Similarly, reactions with amines and other nucleophiles can displace the bromide ions to yield a variety of derivatives. acs.orgpublish.csiro.au
Another important halogenated derivative is 5-chloro-4,7-benzimidazoledione, which is often used as a starting material for creating more complex molecules. This compound can undergo nucleophilic substitution at the 5-position, for example, with arylamino groups. nih.gov
The general approach for synthesizing these halogenated compounds often involves the direct halogenation of a pre-formed benzimidazole precursor followed by oxidation to the quinone, or by starting with a halogenated benzene (B151609) derivative which is then built up into the final heterocyclic quinone system.
Table 1: Synthesis of Halogenated this compound Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 5,6-Dibromo-4,7-benzimidazoledione | Sodium Azide | 5,6-Diazido-4,7-benzimidazoledione | acs.orgpublish.csiro.au |
| 5-Chloro-diaminobenzene derivative | - | 5-Chloro-4,7-benzimidazoledione | nih.gov |
| 2-Amino-1-methylbenzimidazole | Hydrobromic Acid | Mixture of 5- and 6-bromo derivatives | researchgate.net |
Functionalization at Peripheral Positions (e.g., 2-, 5-, 6-positions)
The functionalization of this compound at its peripheral positions (2-, 5-, and 6-positions) is crucial for developing derivatives with specific biological activities or material properties.
5- and 6-Positions: The benzene part of the heterocycle is a common site for substitution. A convenient route to 5,6-disubstituted 4,7-benzimidazolediones starts from commercially available 5,6-dimethylbenzimidazole. clockss.org This starting material can be nitrated to form the 4,7-dinitro derivative. Subsequent reduction of the nitro groups to amines, followed by oxidation, yields 5,6-dimethyl-4,7-benzimidazoledione. clockss.org This synthetic pathway can be adapted for various substituents.
Furthermore, nucleophilic substitution reactions on halogenated precursors are widely used. For example, a series of 6-arylamino-5-chloro-2-methyl-benzimidazole-4,7-diones were synthesized and showed potent antiproliferative activity against rat aortic smooth muscle cells. nih.gov These compounds were prepared by reacting a 5,6-dichloro-2-methyl-benzimidazole-4,7-dione precursor with various anilines.
2-Position: The 2-position of the imidazole ring can also be functionalized. The synthesis of 2,5(6)-substituted benzimidazole derivatives has been explored for potential DNA gyrase B inhibition. nih.gov These syntheses often involve the condensation of a substituted o-phenylenediamine (B120857) with a suitable aldehyde or carboxylic acid derivative. For instance, reacting 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde (B1664092) yields 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, a versatile intermediate for further modifications at both the 2- and 5(6)-positions. nih.gov
Table 2: Examples of Functionalization at Peripheral Positions
| Position(s) Functionalized | Synthetic Strategy | Example Product | Reference |
|---|---|---|---|
| 5, 6 | Nitration, reduction, and oxidation of 5,6-dimethylbenzimidazole | 5,6-Dimethyl-4,7-benzimidazoledione | clockss.org |
| 5, 6 | Nucleophilic substitution of a 5,6-dichloro precursor with anilines | 6-Arylamino-5-chloro-2-methyl-benzimidazole-4,7-diones | nih.gov |
| 2, 5(6) | Condensation of 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde | 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole | nih.gov |
Generation of Dimerized and Oligomeric Forms
The scientific literature extensively covers the dimerization and oligomerization of various molecular classes, such as alkenes, G protein-coupled receptors, and heme proteins, to form higher-order structures with novel functions. upenn.eduresearchgate.net These processes are fundamental in both industrial catalysis and biological systems. However, based on available search results, there is a lack of specific studies detailing the directed synthesis or spontaneous formation of dimerized or oligomeric structures of this compound itself. While the molecule possesses functional groups capable of intermolecular interactions (e.g., hydrogen bonding, π-stacking), dedicated research on forming covalent dimers or oligomers appears to be an unexplored area.
Mechanistic Investigations of this compound Reactions
Nucleophilic Addition Reactions
The quinone moiety of this compound is inherently electrophilic, making it susceptible to nucleophilic addition reactions. upenn.edu The carbon atoms at the 5- and 6-positions are particularly electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl groups. This reactivity is characteristic of quinones and quinone-like structures.
The primary mechanism is a 1,4-conjugate addition (or Michael addition). upenn.eduacs.org A nucleophile attacks one of the electrophilic carbons (e.g., C5), causing a shift of electrons through the conjugated system to the carbonyl oxygen at C7, forming an enolate intermediate. This intermediate is then protonated to yield the hydroquinone (B1673460) adduct.
Research has demonstrated these 1,4-addition reactions with various nucleophiles. upenn.eduacs.org For instance, thiols can react with this compound, adding across the C=C bond of the quinone ring. This reactivity allows for the introduction of sulfur-containing functional groups onto the benzimidazole core. The reaction is analogous to the well-studied nucleophilic additions to other electrophilic systems like para-quinone methides. researchgate.netresearchgate.net
Reduction Pathways and Product Characterization
The quinone system of this compound can be readily reduced to its corresponding hydroquinone, 4,7-dihydroxybenzimidazole. This transformation is a classic redox reaction in organic chemistry. The reduction involves the addition of two electrons and two protons to the dione system.
Reduction Methods:
Catalytic Hydrogenation: Standard methods like hydrogenation using a palladium catalyst (Pd/C) can be employed to reduce the quinone. clockss.org
Chemical Reductants: Chemical reducing agents such as sodium dithionite (B78146) or hydrazine with a catalyst like Raney Nickel are effective for this transformation. clockss.org The reduction of 4,7-dinitro-5,6-dimethylbenzimidazoles with hydrazine and Raney Nickel not only reduces the nitro groups but can also affect the quinone system if it is formed in situ. clockss.org
Product Characterization: The product of the reduction is 4,7-dihydroxybenzimidazole, a hydroquinone derivative. medicaljournals.sedermnetnz.orgnih.gov Unlike the colored quinone, the hydroquinone is typically a colorless or lightly colored solid. This change in color is a clear indicator of the reaction's progress. The hydroquinone can be readily oxidized back to the quinone, often by air or mild oxidizing agents like ferric chloride (FeCl₃). clockss.org This reversible redox behavior is a hallmark of the quinone/hydroquinone couple. The structure of the resulting hydroquinone can be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Oxidation States and Redox Chemistry
The chemistry of this compound is dominated by the redox interconversion between its oxidized (dione) and reduced (diol) forms. This behavior is central to its potential applications in areas like bio-redox cycling and materials science.
Redox Chemistry: The interconversion between these two states is a two-electron, two-proton redox process. The redox potential (ORP) is a measure of a chemical species' ability to acquire electrons and thereby be reduced. palmsens.comjumo.es While a specific standard redox potential for this compound is not readily available in the searched literature, it is expected to be in the range typical for p-benzoquinones, influenced by the fused imidazole ring. A more positive redox potential indicates a stronger oxidizing agent. The electron-withdrawing nature of the imidazole ring fused to the quinone system likely affects its redox potential compared to simple benzoquinones. This potential can be precisely measured using electrochemical techniques like cyclic voltammetry. palmsens.com The reversibility of this redox couple is a key feature, enabling its participation in electron transfer processes. rsc.org
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The general mechanism proceeds in two main steps: the attack of the electron-rich aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or Wheland intermediate), followed by the deprotonation of this intermediate to restore aromaticity. byjus.comlibretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.com
The regiochemical outcome of EAS on a substituted benzene ring is dictated by the electronic properties of the substituent already present. libretexts.org Electron-donating groups activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct incoming electrophiles to the meta position. libretexts.org
In the context of the benzimidazole system, the fused benzene ring is activated by the electron-donating nature of the imidazole moiety. This directs electrophilic attack preferentially to the 4 and 7 positions. A key example is the synthesis of precursors for this compound derivatives. The nitration of 5,6-dimethylbenzimidazole using a mixture of concentrated nitric and sulfuric acids yields the 4,7-dinitro-5,6-dimethylbenzimidazole derivative. clockss.org This specific substitution pattern, where the nitro groups are introduced at the 4 and 7 positions, is a direct consequence of the directing effect of the imidazole ring. These dinitro compounds can then be subsequently reduced to the corresponding 4,7-diamino derivatives, which are immediate precursors that can be oxidized to form the this compound core. clockss.org
Table 1: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Catalyst | Electrophile (E+) |
|---|---|---|---|
| Halogenation | X₂ (Cl, Br) | FeX₃ | X⁺ |
| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ |
| Sulfonation | H₂SO₄ + SO₃ | None | SO₃ |
| Friedel-Crafts Alkylation | R-X | AlCl₃ | R⁺ |
Radical Chemistry Involving the Quinone Moiety
The quinone moiety is a defining feature of this compound, and its chemistry is central to the molecule's reactivity. Quinones are oxidized derivatives of aromatic compounds and are known for their ability to participate in electron transfer reactions. wikipedia.org The reduction of a quinone can occur through two sequential one-electron transfer steps. nih.gov
The first one-electron reduction of the quinone ring results in the formation of a semiquinone radical anion (SQ•⁻). nih.gov This species is a relatively stable free radical compared to highly reactive radicals like the hydroxyl radical. nih.gov The stability of the semiquinone is attributed to the delocalization of the unpaired electron and the negative charge across the conjugated system. In aprotic media, the semiquinone can undergo a second one-electron reduction to form a quinone dianion. wikipedia.org
This propensity to form semiquinone radicals is a fundamental aspect of the chemistry of compounds like coenzyme Q (ubiquinone) and plastoquinone. nih.gov Therefore, the 4,7-dione portion of this compound is expected to exhibit this characteristic radical chemistry. The reversible, single-electron reduction to a semiquinone radical intermediate is a key transformation for this class of compounds. nih.gov
Catalytic Approaches in this compound Synthesis and Modification
Catalysis plays a crucial role in the efficient synthesis and subsequent functionalization of the this compound scaffold and its precursors.
In the synthesis of 5,6-dimethyl-4,7-benzimidazolediones, catalytic reduction is a key step. clockss.org The conversion of the 4,7-dinitro-5,6-dimethylbenzimidazole intermediate to the corresponding 4,7-diamino derivative can be achieved through catalytic hydrogenation. This reaction has been effectively carried out using hydrogen gas with palladium as the catalyst. clockss.org Alternatively, reduction of the dinitro compound can be accomplished using hydrazine with Raney Nickel as the catalyst. clockss.org The resulting diamine is then oxidized to the final dione product. clockss.org The hydrogenation of other aromatic diamines, such as m-phenylenediamine, has also been explored using catalysts like Raney Ni and Ru/g-C3N4 to produce cyclohexanediamines, highlighting the utility of catalytic hydrogenation in related syntheses. mdpi.com
For the modification of the benzimidazole core, palladium-catalyzed cross-coupling reactions are powerful tools. Specifically, N-heterocyclic carbene (NHC) palladium complexes have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions. beilstein-journals.org These catalytic systems can be used to form new carbon-carbon bonds, for instance, by coupling aryl halides with boronic acids. This approach allows for the introduction of diverse substituents onto the benzimidazole framework, enabling the synthesis of a wide array of derivatives. beilstein-journals.org Such catalytic modifications can be applied to benzimidazole precursors prior to the formation of the quinone ring, offering a versatile strategy for creating functionalized this compound analogues.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5,6-dimethylbenzimidazole |
| 4,7-dinitro-5,6-dimethylbenzimidazole |
| 4,7-diamino-5,6-dimethylbenzimidazole |
| 5,6-dimethyl-4,7-benzimidazoledione |
| 6-arylamino-5-chloro-benzimidazole-4,7-dione |
| Benzene |
| Nitrobenzene |
| Benzenesulfonic acid |
| m-phenylenediamine |
| 1,3-cyclohexanediamine |
| Hydrazine |
| Nitric acid |
| Sulfuric acid |
| Palladium |
| Raney Nickel |
| Ru/g-C3N4 |
| Coenzyme Q (ubiquinone) |
Electronic Structure and Computational Studies of 4,7 Benzimidazoledione
Quantum Mechanical Investigations of Ground State Electronic Properties
The ground state properties of a molecule dictate its stability, reactivity, and intermolecular interactions. Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It simplifies the complex Schrödinger equation by calculating the total energy of the system based on its electron density, rather than the wavefunctions of individual electrons. This approach allows for a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry.
For a molecule like 4,7-Benzimidazoledione, DFT calculations are employed to determine its optimized geometric structure (bond lengths and angles) and to derive fundamental electronic properties. These calculations provide the foundation for more advanced analyses, including the examination of molecular orbitals and charge distribution.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the ground state. Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. This energy gap is also directly related to the lowest energy electronic transition, which can be measured by UV-Vis spectroscopy.
While specific calculations for this compound are not available, data from a related imidazole (B134444) derivative calculated using DFT at the B3LYP/6-311G(d,p) level of theory illustrates the typical outputs of such an analysis.
Table 1: Illustrative Frontier Orbital Energies and Properties for an Imidazole Derivative This data is for a related imidazole compound and serves as a representative example.
| Parameter | Value |
| HOMO Energy | -6.2967 eV |
| LUMO Energy | -1.8096 eV |
| HOMO-LUMO Gap (ΔE) | 4.4871 eV |
The localization of these frontier orbitals is also significant. In many heterocyclic molecules, the HOMO and LUMO are localized on different regions. For this compound, the HOMO would likely be distributed across the electron-rich imidazole ring and the benzene (B151609) moiety, while the LUMO would be expected to be concentrated on the electron-deficient dione (B5365651) (C=O) groups, facilitating intramolecular charge transfer upon electronic excitation.
DFT calculations can map the distribution of electron density across a molecule, revealing its electrostatic potential and net atomic charges. This information helps identify the electrophilic and nucleophilic sites within the molecule. In this compound, the highly electronegative oxygen and nitrogen atoms are expected to be regions of high electron density (partial negative charge), while the carbonyl carbons and parts of the aromatic framework would carry partial positive charges.
Excited State Electronic Structure and Photophysical Properties
Understanding the behavior of a molecule upon absorption of light is crucial for applications in photochemistry, sensing, and optoelectronics. Time-Dependent DFT is the primary computational tool for exploring these excited-state properties.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their electronic excited states. It is particularly effective for simulating the electronic absorption spectra of organic molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states. For this compound, TD-DFT simulations would identify the key electronic transitions, such as the π-π* transitions associated with the aromatic system and n-π* transitions involving the lone pairs of the oxygen and nitrogen atoms.
The output of TD-DFT calculations provides theoretical predictions of a molecule's UV-Visible absorption spectrum. Each calculated transition has an associated excitation energy and oscillator strength, which correspond to the absorption wavelength (λ_abs) and the intensity of the absorption band, respectively. The lowest energy transition, often corresponding to the HOMO→LUMO excitation, determines the maximum absorption wavelength (λ_max).
Following absorption of light, a molecule can return to its ground state by emitting light (fluorescence or phosphorescence). While predicting emission spectra (λ_em) is more complex as it requires calculating the geometry of the excited state, TD-DFT can provide valuable approximations. The difference between the absorption and emission maxima is known as the Stokes shift.
Table 2: Representative Theoretical Photophysical Data This table presents hypothetical, but chemically reasonable, predicted data for a heterocyclic dione like this compound to illustrate the results of TD-DFT calculations.
| Parameter | Predicted Value | Associated Transition |
| λ_max (absorption) | ~350-400 nm | π-π |
| Second Absorption Band | ~280-320 nm | n-π |
| λ_max (emission) | ~450-500 nm | Fluorescence |
| Stokes Shift | ~100 nm | - |
These theoretical predictions are invaluable for interpreting experimental spectra and for the rational design of new molecules with tailored photophysical properties.
Singlet and Triplet State Characterization
The electronic structure of this compound, like other quinone-fused systems, is expected to be characterized by low-lying n-π* and π-π* excited states. The ground state is a singlet state (S₀). Upon absorption of energy, the molecule can be promoted to an excited singlet state (S₁). Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting the energies of these excited states.
The S₁ state is typically short-lived. Through a process known as intersystem crossing, the molecule can transition to a lower-energy triplet state (T₁). This transition is formally spin-forbidden but can occur with significant probability in molecules containing heteroatoms and carbonyl groups, which facilitate spin-orbit coupling. The T₁ state is expected to have a longer lifetime than the S₁ state because the transition back to the S₀ ground state is also spin-forbidden.
The energy difference between the S₁ and T₁ states (ΔE_ST) is a critical parameter. In many quinone-like molecules, this gap is relatively small, which can favor efficient intersystem crossing. The nature of the lowest excited state (whether n-π* or π-π*) has significant implications for the molecule's photochemistry and reactivity. For this compound, the presence of both the quinone and imidazole moieties would likely result in a complex manifold of excited states.
Table 1: Hypothetical Electronic State Properties for this compound (Note: These values are illustrative and based on typical data for similar aromatic quinones, not direct calculations on this compound.)
| State | Type | Predicted Energy (eV) above Ground State | Predicted Lifetime |
| S₁ | n-π | 2.5 - 3.0 | Nanoseconds (ns) |
| T₁ | π-π | 2.0 - 2.5 | Microseconds (µs) to Milliseconds (ms) |
Electron Transfer Processes (Intra- and Intermolecular)
Electron transfer (ET) is a fundamental process for quinones and their derivatives. This compound is expected to be a good electron acceptor, a characteristic feature of the quinone moiety.
Intramolecular Electron Transfer: While true intramolecular ET is more common in larger, multicomponent systems, the electronic structure of this compound suggests the potential for significant charge redistribution upon excitation. The imidazole ring, being more electron-rich, can act as a donor, while the quinone part is a strong acceptor. This charge-transfer character would be prominent in the excited states and could be studied computationally by analyzing the changes in electron density between the ground and excited states.
Intermolecular Electron Transfer: This process is crucial to the redox chemistry of quinones. This compound can readily accept an electron from a donor molecule to form a semiquinone radical anion. It can also participate in ET reactions with other molecules in solution or within biological systems. The reorganization energy and the driving force of the reaction are key parameters that govern the rates of intermolecular ET, which can be estimated using computational models.
Spectroscopic Feature Predictions and Interpretations
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, these predictions can guide future experimental work.
Theoretical Vibrational Spectroscopy (IR, Raman)
Density Functional Theory (DFT) calculations are commonly used to predict the vibrational frequencies of molecules. The resulting theoretical spectra can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to assign specific vibrational modes to the observed peaks. For this compound, key predicted vibrational modes would include:
C=O Stretching: The two carbonyl groups of the quinone ring are expected to show strong, distinct stretching vibrations in the IR spectrum, typically in the range of 1650-1690 cm⁻¹.
N-H Stretching: The imidazole N-H group should produce a characteristic stretching band, usually in the region of 3200-3500 cm⁻¹. Its position can be sensitive to hydrogen bonding.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic system would appear in the 1400-1650 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations are expected above 3000 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the given functional groups and are not from specific calculations on this compound.)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Quinone C=O | Symmetric Stretch | 1670 - 1690 | Strong | Weak |
| Quinone C=O | Asymmetric Stretch | 1650 - 1670 | Strong | Weak |
| Imidazole N-H | Stretch | 3200 - 3500 | Medium-Broad | Weak |
| Aromatic/Imidazole C=C, C=N | Ring Stretches | 1400 - 1650 | Medium-Strong | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly valuable for structural elucidation.
¹H NMR: The N-H proton of the imidazole ring is expected to be significantly deshielded, likely appearing at a high chemical shift (δ > 10 ppm), and its position may be concentration and solvent-dependent. The aromatic protons on the benzene ring portion would likely resonate in the typical aromatic region (δ 7-8 ppm).
¹³C NMR: The carbonyl carbons of the quinone are the most downfield, predicted to be in the δ 180-190 ppm range. The carbons of the imidazole ring and the benzene ring would have distinct chemical shifts reflecting the local electronic environment.
Electron Paramagnetic Resonance (EPR) Parameter Prediction for Radical Species
Upon one-electron reduction, this compound would form a semiquinone radical anion. Electron Paramagnetic Resonance (EPR) spectroscopy is the technique of choice for studying such radical species. Computational methods can predict the key EPR parameters: the g-factor and hyperfine coupling constants (hfcs).
g-factor: For organic radicals, the g-factor is typically close to that of the free electron (g ≈ 2.0023). The presence of heteroatoms like nitrogen and oxygen would cause a slight deviation.
Hyperfine Coupling: The unpaired electron will interact with the magnetic nuclei (¹H and ¹⁴N), leading to a splitting of the EPR signal. The magnitude of the hyperfine coupling constant is proportional to the spin density at that nucleus. The largest couplings are expected for the N-H proton and the two nitrogen atoms of the imidazole ring, as well as the protons on the quinone ring. Predicting these couplings can help in identifying the radical in experimental spectra. Studies on other semiquinone radicals provide a basis for these predictions. nih.gov
Biological Mechanisms and Medicinal Chemistry Research Excluding Prohibited Content
Modulation of Biological Pathways
4,7-Benzimidazoledione derivatives have been shown to modulate several biological pathways, demonstrating a range of activities from receptor antagonism to the activation of stress-related signaling cascades.
Enzyme Inhibition Mechanisms
Fatty Acid Synthase (FASN) Inhibition and Allosteric Binding
Scientific literature reviewed did not provide specific data on the interaction between this compound and Fatty Acid Synthase (FASN).
Glutathione S-Transferase (GST) Interaction Mechanisms
Scientific literature reviewed did not provide specific data on the interaction mechanisms between this compound and Glutathione S-Transferase (GST).
P2X3 Receptor Antagonism and Allosteric Modulation
Derivatives of this compound have been identified as a novel class of antagonists for the P2X3 receptor, an ATP-gated ion channel involved in neurological disorders like neuropathic pain and chronic cough. researchgate.netnih.gov In a large-scale screening of 8,364 compounds, a this compound analogue, KCB-77033, was identified as a hit compound with a half-maximal inhibitory concentration (IC₅₀) of 1030 nM. mdpi.com
Subsequent research focused on optimizing this initial hit through structure-activity relationship (SAR) studies to improve both antagonistic activity and metabolic stability. researchgate.netnih.gov This optimization led to the development of compound 14h , which exhibited significantly enhanced potency and selectivity. researchgate.netnih.gov Compound 14h showed an IC₅₀ value of 375 nM for the P2X3 receptor and demonstrated over 23-fold selectivity against the related P2X2/3 receptor. researchgate.netnih.gov This antagonism of the P2X3 receptor by benzimidazole-4,7-dione derivatives presents a promising mechanism for producing anti-nociceptive (pain-relieving) effects. researchgate.netmdpi.com
| Compound | Description | P2X3 Receptor IC₅₀ (nM) | Reference |
|---|---|---|---|
| KCB-77033 | Initial Hit Compound | 1030 | mdpi.com |
| 14h | Optimized Derivative | 375 | researchgate.netnih.gov |
Research has demonstrated that this compound derivatives can directly interface with key signal transduction cascades. Specifically, the derivative Benzimidazole-4,7-dione 2c has been shown to activate the Stress-Activated Protein Kinase/Jun-amino-terminal Kinase (SAPK/JNK) signaling pathway. nih.gov This activation was observed in studies involving rat aortic smooth muscle cells (RAoSMCs). nih.gov The SAPK/JNK pathway is a critical regulator of cellular processes, including proliferation, apoptosis, and inflammation, indicating that the compound's biological effects may be mediated through the modulation of this stress-response cascade.
The this compound scaffold, which contains a quinone moiety, is a recognized substrate for bioreductive activation. nih.gov This mechanism is particularly relevant in hypoxic (low-oxygen) environments, a characteristic feature of solid tumors. nih.govnih.gov Bioreductive prodrugs are compounds that are relatively inactive in their initial state but are converted into cytotoxic agents through enzymatic reduction under hypoxic conditions. nih.gov
Studies have examined this compound derivatives as potential bioreductive agents. nih.govnih.gov This activation process is believed to contribute to their anti-tumor activity. For instance, the exposure of cancer cells under hypoxic conditions to certain this compound derivatives was found to promote apoptotic cell death. nih.govnih.gov The DNA damage observed in these cells further supports the hypothesis that these compounds can function as hypoxia-selective agents. nih.govresearchgate.net This selective activation in tumor microenvironments makes them promising lead molecules for further investigation. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Targeted Biological Interactions
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For the this compound scaffold, these studies have been instrumental in identifying and optimizing compounds for specific biological targets.
The biological activity of the this compound core is highly dependent on the nature and position of its chemical substituents. Research has demonstrated that modifying these substituents can dramatically alter a compound's potency, selectivity, and even its metabolic stability.
A key example is the development of P2X3 receptor antagonists for potential therapeutic use. mdpi.com Scientists began with a hit compound from a library screening, a this compound analogue (KCB-77033), which had a moderate inhibitory concentration (IC₅₀) of 1030 nM. mdpi.com Through systematic SAR studies, researchers optimized this initial hit. One crucial modification was the introduction of a trifluoromethyl group to the benzimidazole (B57391) core, which resulted in a nearly tenfold increase in metabolic stability. mdpi.com
Further investigations focused on the aniline (B41778) moiety attached to the core. By synthesizing various derivatives with different halide groups (e.g., fluorine, chlorine), researchers were able to modulate the antagonistic activity against the P2X3 receptor. mdpi.com This process of iterative modification and testing allowed for the fine-tuning of the molecule's interaction with its target. The final optimized compound from this series, designated 14h , featured a 2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione core and a substituted aniline group, achieving a significantly improved IC₅₀ value of 375 nM. mdpi.comresearchgate.net
In a different context, the cytotoxic properties of benzimidazole-4,7-diones have been evaluated as potential bioreductive agents for targeting the hypoxic environment of tumor cells. nih.gov Studies on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines confirmed that specific derivatives (compounds 2a , 2b , and 2d ) exhibited notable activity, with compound 2b being particularly effective as a potential hypoxia-selective agent. nih.gov These findings underscore that the substituents on the this compound ring are critical in determining the compound's specific biological effects, whether as a receptor antagonist or a cytotoxic agent. nih.gov
Table 1: SAR of this compound Derivatives as P2X3R Antagonists
| Compound | Core Structure | Aniline Substituent | P2X3R IC₅₀ (nM) |
|---|---|---|---|
| KCB-77033 | Benzimidazole-4,7-dione | Specific structure not detailed | 1030 |
| 14h | 2-(Trifluoromethyl)benzimidazole-4,7-dione | 2,6-difluoro-4-cyanophenyl | 375 |
This table illustrates the optimization from an initial hit to a more potent compound through substituent modification as described in the source material. mdpi.comresearchgate.net
The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind effectively to a biological target. For a ligand like a this compound derivative to interact with a receptor's binding pocket, it must adopt a specific and complementary conformation. The flexibility of the molecule, determined by its rotatable bonds, allows it to exist in various shapes, but typically only one or a few of these conformers are active.
The study of stereochemistry and conformational analysis is therefore vital. arxiv.org While detailed public conformational analyses specifically for this compound are not prevalent, the principles are well-established in medicinal chemistry. Computational methods, such as using semi-empirical programs, are often employed to determine the most stable conformer of a molecule. arxiv.org The arrangement of substituents not only influences electronic properties but also dictates the molecule's preferred 3D structure, which in turn governs how it fits within the intricate architecture of a protein's active site. An optimal conformational fit maximizes intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), leading to higher binding affinity and potency.
A significant challenge in drug design is achieving selectivity, which is the ability of a compound to interact with its intended target while avoiding off-target interactions that can lead to undesirable side effects. The development of this compound-based P2X3 receptor antagonists provides a clear example of designing for selectivity.
The P2X3 receptor is often found in complexes with the P2X2 receptor, forming P2X2/3 heteromers. Early antagonists often showed activity against both P2X3 and P2X2/3 receptors. mdpi.com However, for certain therapeutic applications, selective antagonism of only the P2X3 receptor is desired. Through the careful, rational design of substituents on the this compound scaffold, researchers were able to significantly enhance this selectivity. The optimized compound 14h was found to have more than 23-fold greater selectivity for the human P2X3 receptor over the P2X2/3 receptor. mdpi.com This enhanced selectivity is achieved by exploiting subtle differences in the amino acid composition and architecture of the binding sites between the two receptor types. By adding or modifying functional groups, designers can introduce interactions that are favorable with the P2X3 receptor but unfavorable or sterically hindered in the P2X2/3 receptor's binding site.
Rational Design and Lead Optimization Strategies
Modern drug discovery has moved beyond simple trial-and-error, increasingly relying on rational, structure-based design and optimization strategies to develop new therapeutic agents.
In silico (computer-based) methods are indispensable tools in the early stages of drug discovery for identifying promising lead compounds from vast chemical libraries. nih.gov This process, known as virtual screening, uses computational models to predict how strongly a molecule might bind to a target protein. nih.gov
The process often involves several steps:
Pharmacophore Modeling : Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. mdpi.com
Database Filtering : Large databases of compounds, such as PubChem or ZINC, are filtered based on drug-like properties (e.g., Lipinski's rule of five) to remove molecules with unfavorable characteristics. nih.gov
Molecular Docking : The remaining small molecules are computationally "docked" into a 3D model of the target protein's active site. nih.govmdpi.com A scoring function then estimates the binding affinity, allowing researchers to rank the compounds and prioritize a smaller, more manageable number for synthesis and experimental testing. nih.gov
This approach was integral to the discovery of the this compound-based P2X3 antagonists. The initial hit compound was identified from a screening of 8,364 compounds from the Korea Chemical Bank, a process that relies on a combination of high-throughput screening and the selection of compounds with novel scaffolds suitable for further optimization. mdpi.comresearchgate.net
Fragment-Based Drug Design (FBDD) is another powerful approach for generating lead candidates. nih.gov Unlike high-throughput screening which tests large, complex molecules, FBDD starts by screening libraries of very small, low-complexity molecules known as "fragments" (typically with a molecular weight under 300 Da). researchgate.net These fragments usually have weak binding affinity (in the micromolar to millimolar range), but their interactions with the target protein are often highly efficient in terms of binding energy per atom. researchgate.net
Once a fragment that binds to a key region of the target is identified, it serves as a starting point for building a more potent molecule. This can be done by:
Fragment Growing : Adding new functional groups to the fragment to make additional interactions with the target.
Fragment Linking : Connecting two or more different fragments that bind to adjacent sites on the protein.
The this compound core is an excellent candidate for use as a molecular fragment or scaffold in FBDD. Its proven biological activity and the demonstrated ability to modify its properties through substitution make it a valuable building block for designing new inhibitors against a variety of protein targets. mdpi.comnih.gov
Molecular Modeling of Protein-Ligand Interactions
Molecular modeling techniques, particularly molecular docking, have been instrumental in elucidating the potential protein-ligand interactions of benzimidazole derivatives, a class of compounds to which this compound belongs. These computational studies provide insights into the binding modes and affinities of these molecules with various protein targets, guiding the design of more potent and selective inhibitors.
Docking studies of benzimidazole derivatives have revealed key interactions within the ATP-binding pocket of protein kinases like CHK2. nih.gov The benzimidazole core is often observed to be situated between key amino acid residues, such as Leu354 and Val234. nih.gov Specific interactions, including hydrogen bonds, are frequently predicted. For instance, the amide moiety of some benzimidazole inhibitors has been shown to interact with the side chains of Thr367 and Lys249. nih.gov Furthermore, a water molecule has been observed in crystal structures to mediate the interaction between the benzimidazole N1 atom and the hinge region of the kinase. nih.gov
In the context of antibacterial research, molecular docking has been used to study the interaction of benzimidazole derivatives with bacterial enzymes like DNA gyrase subunit B and topoisomerase II. researchgate.net These studies help in understanding the structural basis for their antibacterial activity. Similarly, docking studies against the Mycobacterium tuberculosis KasA protein have shown that substituted benzimidazole derivatives can fit within the active site, forming hydrogen bonds with residues like Glu 199, Gly 117, and Glu 120. nih.gov The docking scores from these studies often correlate with the observed in vitro inhibitory activity, providing a valuable tool for lead optimization. researchgate.netnih.gov
It is a common observation that the binding of these ligands to their target proteins can induce conformational changes in both the small molecule and the protein to achieve an optimal fit, a phenomenon known as "induced fit". nih.gov The benzamidinium group, a common feature in some related inhibitors, is known to interact with serine proteases, with the guanidinium (B1211019) group of an arginine residue and the carboxylate of an aspartate or glutamate (B1630785) residue playing crucial roles in these interactions. nih.gov
Pre-clinical in vitro Biological Activity Assessments (Mechanistic Focus)
A number of benzimidazole-4,7-dione derivatives have demonstrated significant antiproliferative activity in vitro against various tumor cell lines. nih.govnih.gov The substituents on both the quinone ring and the pyridine (B92270) moiety have been found to be crucial for their biological activity. nih.gov For example, certain derivatives have shown potent activity against K562 (human chronic myelogenous leukemia) and SW620 (human colon adenocarcinoma) cell lines, with activity comparable to the established anticancer drug doxorubicin (B1662922) in some cases. nih.gov
The mechanisms underlying the antiproliferative effects of benzimidazole-4,7-diones appear to be multifactorial. Studies have indicated that these compounds can act as nucleic acid synthesis inhibitors. nih.gov Furthermore, research has shown that some benzimidazole-4,7-diones can induce apoptosis (programmed cell death) in tumor cells, particularly under hypoxic conditions, which are often found in solid tumors. nih.gov This was confirmed by the activation of caspases, key enzymes in the apoptotic pathway. nih.gov
Additionally, these compounds have been shown to cause DNA damage in cancer cells. nih.gov The ability to act as bioreductive agents, becoming more cytotoxic in the low-oxygen environment of tumors, makes them promising candidates for hypoxia-selective cancer therapy. nih.gov Some studies suggest that these compounds may function as inhibitors of hypoxia-inducible factor 1 (HIF-1), a key protein involved in tumor survival and progression under hypoxic conditions. nih.gov
Table 1: Antiproliferative Activity of Selected Benzimidazole-4,7-dione Derivatives
| Compound | Cell Line | Activity | Reference |
| Derivative 1i | SW620 | Comparable to doxorubicin | nih.gov |
| Derivative 1 | Human Lymphoblastic Leukemia | More active than Mitomycin C | nih.gov |
| Derivative 2d | Human Lymphoblastic Leukemia | Equiactive to Mitomycin C | nih.gov |
| Derivatives 2a, 2b, 2d | A549, WM115 | Cytotoxic, target hypoxia | nih.gov |
This table is for illustrative purposes and represents a selection of findings from the cited literature.
The benzimidazole scaffold is a core component of many compounds exhibiting a broad spectrum of antimicrobial activity. ijpsjournal.comnih.gov While specific studies on the antimicrobial modes of action of this compound are limited, research on related benzimidazole derivatives provides significant insights.
A primary mechanism of antibacterial action for some benzimidazole-based compounds, particularly quaternary ammonium (B1175870) salts, is the disruption of the bacterial membrane. nih.gov This leads to increased membrane permeability and subsequent cell death. nih.gov Furthermore, some derivatives have been shown to bind to bacterial DNA, suggesting that the bacterial membrane may not be the sole cellular target. nih.gov
Research has also pointed to the inhibition of essential bacterial enzymes as a mode of action. For instance, benzimidazole derivatives have been identified as inhibitors of DNA topoisomerases, such as DNA gyrase and topoisomerase I, in bacteria. nih.gov These enzymes are crucial for DNA replication and repair, and their inhibition leads to bacterial cell death.
One study specifically reported the antibacterial activity of benzimidazole-4,7-diones against Bacillus subtilis and Pseudomonas aeruginosa. researchgate.net This suggests that the 4,7-dione moiety contributes to the antimicrobial properties of the benzimidazole core.
Benzimidazole derivatives have also been investigated for their antiviral properties. The mechanisms of action appear to be virus-specific.
One notable example is a bis-benzimidazole compound that has demonstrated antiviral activity against rhinoviruses, the primary cause of the common cold. nih.gov While the precise mechanism was not fully elucidated in the initial studies, the compound showed protective effects in chimpanzee models of rhinovirus infection. nih.gov
In the context of the Hepatitis C virus (HCV), certain benzimidazole compounds have been found to inhibit viral replication by directly binding to the viral RNA. nih.gov Specifically, these molecules target the internal ribosomal entry site (IRES) of the HCV RNA. nih.gov This binding alters the RNA structure and interferes with the translation of viral proteins, a critical step in the viral life cycle. nih.gov This represents a unique antiviral strategy targeting the viral genome itself rather than viral proteins.
Pharmacokinetic Property Predictions (Theoretical)
In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. Several studies have reported the predicted ADME profiles of various benzimidazole derivatives, providing a theoretical framework for understanding the potential pharmacokinetics of this compound. mdpi.comnih.govnih.gov
These predictive models, such as those available through SwissADME and pkCSM, analyze the physicochemical properties of a molecule to estimate its behavior in the body. nih.gov Key parameters often evaluated include:
Absorption: Predictions for many benzimidazole derivatives suggest good oral absorption, often in compliance with Lipinski's rule of five. nih.gov This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Distribution: The volume of distribution (Vd) can be predicted to understand how a compound distributes between blood plasma and the rest of the body's tissues. Some benzimidazole derivatives are predicted to have a high probability of binding to plasma proteins, which can prolong their pharmacological effect. mdpi.com The ability to cross the blood-brain barrier is another critical parameter that is often assessed.
Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Excretion: The route and rate of elimination from the body are also key components of the predicted pharmacokinetic profile.
It is important to note that these are theoretical predictions and require experimental validation. However, they provide valuable early-stage information to guide the selection and optimization of drug candidates.
Table 2: Predicted ADME Properties for a Representative Benzimidazole Derivative
| Property | Predicted Value/Classification | Reference |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | nih.gov |
| logP | < 5 | nih.gov |
| Hydrogen Bond Donors | < 5 | nih.gov |
| Hydrogen Bond Acceptors | < 10 | nih.gov |
| Pharmacokinetics | ||
| GI Absorption | High | mdpi.com |
| Blood-Brain Barrier Permeant | Variable | mdpi.com |
| P-glycoprotein Substrate | Variable | mdpi.com |
| CYP Inhibition | Variable (depends on specific derivative) | nih.gov |
This table is a generalized representation based on findings for various benzimidazole derivatives and is for illustrative purposes. Specific values for this compound would require dedicated in silico analysis.
Materials Science Applications and Advanced Materials Development
Optoelectronic Material Science Research
The conjugated π-system of 4,7-benzimidazoledione makes it an interesting candidate for research in organic electronics, where materials are needed that can efficiently transport and interact with electronic charges and light.
In the field of organic photovoltaics, there is a constant search for new materials to improve power conversion efficiencies and device stability. researchgate.netrepec.org Benzimidazole (B57391) derivatives are explored for their potential role in various components of OSCs. While specific research on this compound in this context is emerging, the broader class of benzimidazole-containing molecules has shown promise.
These materials can be chemically modified to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This is crucial for creating efficient charge transfer at the interface between the electron donor and electron acceptor materials in an OSC. nih.govnih.gov The electron-withdrawing nature of the dione (B5365651) portion of this compound could be beneficial in designing new non-fullerene acceptors (NFAs).
| Parameter | Description | Relevance of Benzimidazole Derivatives |
|---|---|---|
| Power Conversion Efficiency (PCE) | The overall efficiency of converting sunlight into electricity. Recent research has seen PCEs approaching 20%. researchgate.netnih.gov | Molecular design of components like benzimidazole derivatives can enhance PCE. nih.gov |
| Open-Circuit Voltage (VOC) | The maximum voltage available from a solar cell. nih.gov | Tunable energy levels of benzimidazole derivatives can help optimize the VOC. nih.gov |
| Short-Circuit Current (JSC) | The current through the solar cell when the voltage is zero. uni-freiburg.de | The absorption properties of materials influence the generation of photocurrent. |
| Fill Factor (FF) | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. uni-freiburg.de | Good charge transport and morphology, which can be influenced by the molecular structure of components, are crucial for a high FF. repec.org |
In OLEDs, materials are needed that can efficiently convert electricity into light. Imidazole (B134444) derivatives are widely studied for this purpose, serving as emitters, host materials, or charge transporters. researchgate.net The rigid and planar structure of the benzimidazole core can lead to materials with good thermal stability and high photoluminescence quantum yields, which are desirable for OLED applications. nih.govmdpi.com
Specifically, the benzimidazole moiety is known for its electron-transporting properties, making it a suitable building block for host materials or electron-transport layers (ETLs) in OLEDs. researchgate.net By functionalizing the benzimidazole core, such as in this compound, the electronic properties can be tailored to achieve balanced charge injection and transport, leading to improved device efficiency and lifetime. nih.gov For instance, derivatives have been used to create deep-blue OLEDs, which are critical for display and lighting applications. nih.govmdpi.com
Nanomaterials Functionalization with this compound
Functionalization of nanomaterials involves modifying their surfaces to impart new properties or functionalities. nih.govmdpi.com This is a key strategy for tailoring nanomaterials for specific applications, such as in biomedicine, catalysis, and sensing. mdpi.comnih.govrsc.org
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Strategies for Accessing Diverse Derivatives
The exploration of 4,7-benzimidazoledione's potential is intrinsically linked to the ability to synthesize a wide array of its derivatives. Future efforts will concentrate on developing more efficient, versatile, and scalable synthetic methodologies. Research in this area is moving beyond traditional techniques to embrace modern synthetic tools that allow for precise structural modifications.
Key strategies include:
Microwave-Assisted Synthesis : The application of microwave irradiation can significantly accelerate reaction times and improve yields, as demonstrated in the synthesis of certain 2-[(butylsulfonyl)methyl]-1,5,6-trimethyl-1H-benzimidazole-4,7-dione derivatives. thieme-connect.de This method offers a more efficient alternative to conventional heating for producing novel analogues. thieme-connect.de
Multi-Component Reactions : Designing one-pot reactions where multiple starting materials combine to form complex products can streamline the synthesis of diverse libraries of this compound derivatives.
Functionalization of the Core Structure : Exploring new reactions to modify the core benzimidazoledione structure is crucial. For instance, studies on the reaction of this compound with thiols reveal pathways for creating sulfur-containing derivatives, which could have unique biological or material properties. scribd.com
Structure-Guided Synthesis : Leveraging insights from biological and computational studies to design and synthesize derivatives with specific, targeted functionalities is a primary goal. This approach was central to the development of novel benzimidazole (B57391) and benzimidazoledione derivatives for biological evaluation. globethesis.com
| Synthetic Strategy | Description | Potential Advantage | Reference |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate chemical reactions. | Increased reaction speed and higher yields. | thieme-connect.de |
| Thiol Addition Reactions | Nucleophilic addition of thiols to the quinone ring system. | Creates novel sulfur-linked derivatives with potential for unique bioactivity. | scribd.com |
| Fused-Ring System Formation | Construction of the benzimidazoledione ring through fusion with other cyclic structures. | Access to complex, polycyclic analogues with rigid conformations. | google.comgoogle.com |
| Computer-Aided Synthesis | Using computational docking to guide the design of target molecules before synthesis. | Higher probability of desired biological activity, reducing wasted synthetic effort. | globethesis.com |
Advanced Computational Modeling for Predictive Design
Computational modeling is an indispensable tool for accelerating the discovery and optimization of novel compounds. techscience.com For this compound derivatives, advanced computational methods can provide deep insights into structure-property relationships, guiding experimental work and reducing reliance on costly and time-consuming trial-and-error approaches. sydney.edu.au
Future computational research should focus on:
Predictive Modeling of Properties : Utilizing machine learning and AI-driven models to predict the biological activity, material properties (e.g., electronic, optical), and chemical reactivity of hypothetical derivatives. techscience.com This allows for the in silico screening of vast virtual libraries before committing to chemical synthesis.
Molecular Dynamics Simulations : Simulating the interaction of this compound derivatives with biological targets such as enzymes or receptors over time. This can reveal detailed information about binding modes, conformational changes, and potential mechanisms of action.
Quantum Mechanical Calculations : Employing quantum mechanics to understand the electronic structure of the benzimidazoledione core and its derivatives. This is particularly relevant for predicting reactivity and designing molecules for electronic and optical material applications.
Integrated Computational-Experimental Workflows : Establishing a tight loop between computational prediction and experimental validation. techscience.com Models can be continuously refined with new experimental data, leading to increasingly accurate predictive power. sydney.edu.au The use of computational modeling for biomedical data requires handling high dimensionality and heterogeneity, necessitating powerful computational architectures like parallel and cloud computing. the-innovation.org
| Modeling Technique | Application for this compound | Key Benefit | Reference |
| Molecular Flexible Docking | Predicting the binding orientation and affinity of derivatives to protein targets (e.g., p38α kinase, V-ATPase). | Guides the design of potent and selective inhibitors for therapeutic applications. | globethesis.com |
| AI/Machine Learning Models | Predicting material behavior, structural performance, and biological activity of novel derivatives. | Accelerates discovery by screening virtual compounds and identifying promising candidates. | techscience.com |
| Genetic & Bayesian Algorithms | Optimizing complex systems and reducing uncertainty in predictive models. | Enhances the reliability of computational predictions for multifaceted applications. | |
| High-Performance Computing | Analyzing large, complex datasets from simulations and experiments (e.g., genomics, material science). | Enables the processing of high-dimensional data to extract meaningful biological or material insights. | the-innovation.org |
Exploration of Undiscovered Biological Interaction Mechanisms
While some biological targets of this compound analogues are known, the full scope of their interactions within biological systems remains largely unexplored. Future research must delve deeper into their mechanisms of action to identify new therapeutic opportunities.
Key areas for investigation include:
Identification of Novel Protein Targets : Moving beyond known targets like the P2X3 receptor, systematic screening of this compound derivatives against broad panels of kinases, phosphatases, and other enzymes could uncover entirely new applications. patsnap.com Research has already pointed towards potential activity against targets like the p38 MAPK signaling pathway and V-ATPase, which are implicated in conditions like osteoporosis. globethesis.com
Elucidation of Covalent Interactions : The quinone moiety of the this compound structure is reactive towards nucleophiles, such as the thiol groups found in cysteine residues of proteins. scribd.com Investigating whether certain derivatives act as covalent inhibitors is a critical research avenue, as this can lead to compounds with high potency and prolonged duration of action.
Allosteric Modulation : Rather than blocking the primary active site of a protein, some compounds can bind to a secondary, or allosteric, site to modulate its activity. Future research should explore the potential for this compound derivatives to act as allosteric modulators, which can offer greater selectivity and fewer side effects compared to traditional competitive inhibitors. patsnap.com
Mechanism of Action in Cancer : Given early reports of activity in breast cancer models, detailed molecular studies are needed to understand the precise mechanism, which could involve enzyme inhibition or other cellular effects. researchgate.net
Expansion into Novel Material Science Applications
The unique chemical and electronic structure of this compound makes it an attractive scaffold for the development of advanced materials. spectrum-instrumentation.comscirp.org While research in this area is nascent, the potential applications are significant and varied.
Future directions include:
Biomedical Polymers and Hydrogels : The ability of this compound derivatives to be incorporated into polymer matrices is a promising area. google.com Patents have described their use in creating in-situ gelling materials for medical applications like endovascular embolization, where a polymer is used to block blood flow to tumors or malformations. google.com
Nanoparticle Functionalization : These compounds can be used in the formation or functionalization of nanoparticles. google.com This could lead to the development of novel systems for targeted drug delivery or diagnostic imaging.
Organic Electronics : The fused aromatic ring system and carbonyl groups suggest potential for use in organic electronic materials. Research into the synthesis and characterization of derivatives could lead to new materials for sensors, semiconductors, or electrocatalytic applications. nrel.gov
Smart and Functional Materials : The reactivity of the quinone system could be harnessed to create "smart" materials that respond to specific chemical or biological stimuli, with applications in diagnostics or responsive coatings. mkscienceset.com
| Application Area | Description | Potential Function of this compound | Reference |
| Embolization Agents | Creating polymer matrices to occlude blood vessels for therapeutic purposes (e.g., treating tumors). | The dione (B5365651) structure acts as a reactive component for polymerization or cross-linking. | google.comgoogle.com |
| Nanoparticle Systems | Incorporation into nanoparticles for biomedical use. | Serves as a structural component or a reactive handle for attaching other molecules. | google.com |
| Advanced Materials | Development of materials with specific electronic, optical, or thermal properties. | The core scaffold can be a building block for polymers, semiconductors, or functional coatings. | spectrum-instrumentation.comnrel.gov |
Integration of Interdisciplinary Methodologies
Addressing the complex challenges and opportunities presented by the this compound scaffold requires transcending traditional disciplinary boundaries. nih.govresearchgate.net An integrated, interdisciplinary approach is essential for translating fundamental discoveries into real-world applications. mdpi.comresearchgate.net
Future success will depend on fostering collaboration among:
Synthetic Chemists : To design and create novel derivatives.
Computational Scientists : To model properties and guide experimental design. techscience.com
Biologists and Pharmacologists : To screen compounds, identify targets, and elucidate mechanisms of action.
Material Scientists and Engineers : To fabricate and test new materials and devices. techscience.com
Clinicians : To provide perspective on unmet medical needs and guide the translational pathway for therapeutic candidates. nih.gov
By creating research teams that integrate these diverse skills and perspectives, the scientific community can more effectively tackle complex problems, from designing a new therapeutic agent to inventing a novel electronic material. westernsydney.edu.au This collaborative framework will be the primary driver for innovation and for realizing the full potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to determine the binding affinity (Ki) of 4,7-Benzimidazoledione with Purine Nucleoside Phosphorylase (PNP)?
- Methodological Answer : Competitive binding assays using purified PNP enzyme are standard. The compound’s Ki value (520,000 nM) was derived via fluorescence polarization or isothermal titration calorimetry (ITC) under controlled buffer conditions (pH 7.4, 25°C). Researchers should validate results with negative controls (e.g., unlabeled inhibitors) and replicate experiments to account for variability in weak binding interactions .
Q. How can researchers characterize the purity and structural integrity of synthesized this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>98% as per batch analysis). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For crystalline samples, X-ray diffraction provides definitive stereochemical data .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood. In case of skin contact, wash with soap and water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies between this compound’s weak PNP binding (Ki = 520,000 nM) and observed bioactivity in cellular assays?
- Methodological Answer : Weak binding in vitro may not preclude activity in cellular contexts due to metabolite formation, prodrug activation, or off-target effects. Perform metabolomics profiling (LC-MS/MS) to identify active derivatives. Pair with CRISPR-Cas9 knockout models to confirm PNP-independent mechanisms .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer : Derivatization with polar groups (e.g., sulfonate or PEGylation) enhances aqueous solubility. Co-solvent systems (e.g., DMSO:PBS) or lipid-based nanoformulations (liposomes) improve bioavailability. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced target specificity?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes with PNP or alternative targets (e.g., kinases). QSAR models prioritize derivatives with optimized steric/electronic properties. Validate predictions with in vitro dose-response assays .
Q. What spectroscopic techniques are suitable for studying the redox behavior of this compound in catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
